molecular formula C20H20N2O5 B2931233 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one CAS No. 1705096-84-9

4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2931233
CAS No.: 1705096-84-9
M. Wt: 368.389
InChI Key: WCPLBSAJLXUCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyran-2-one core substituted at position 4 with a piperidin-4-yloxy group and at position 6 with a methyl group. The piperidine nitrogen is functionalized with a 2-(1,2-benzoxazol-3-yl)acetyl moiety. The pyran-2-one scaffold is structurally analogous to derivatives studied for their pharmacological relevance, such as 4-hydroxy-6-methyl-2H-pyran-2-one thiazole hybrids, which exhibit antimicrobial activity .

Properties

IUPAC Name

4-[1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-13-10-15(11-20(24)25-13)26-14-6-8-22(9-7-14)19(23)12-17-16-4-2-3-5-18(16)27-21-17/h2-5,10-11,14H,6-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPLBSAJLXUCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting with the preparation of the benzoxazole derivative. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The subsequent steps involve the acetylation of the piperidine ring and the formation of the pyranone structure through cyclization reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.

Chemical Reactions Analysis

Types of Reactions

4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution reactions could introduce new functional groups such as halides or amines .

Mechanism of Action

The mechanism of action of 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural Features

The compound’s unique structure combines a lipophilic benzoxazole, a polar pyranone, and a piperidine linker. Key analogs and their structural differences include:

Compound Core Structure Substituents Key Structural Differences
Target Compound Pyran-2-one 6-methyl; 4-(1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl-oxy) Benzoxazole-acetyl-piperidine linker enhances heterocyclic interaction potential.
4-Hydroxy-6-methyl-2H-pyran-2-one thiazole derivative Pyran-2-one 4-hydroxy; 3-(thiazole substituent) Hydroxy group increases polarity; thiazole replaces benzoxazole, altering electronic properties.
N-methyl-2-{1-[(5-methyl-3-trifluoromethyl-1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-N-[(1R)-1,2,3,4-tetra... Thiazole-carboxamide Trifluoromethylpyrazole-acetyl-piperidine; tetrahydronaphthalenyl group Pyrazole and trifluoromethyl groups enhance lipophilicity; carboxamide replaces pyranone core.
N-(4-(3-chloro-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yl-oxy)quinolin-6-yl)-... Quinoline-acetamide Varied piperidinyl substituents (e.g., 1-methyl, 1-ethyl) Quinoline core and simpler piperidine substituents reduce heterocyclic complexity.

Pharmacokinetics and Solubility

  • Benzoxazole’s moderate lipophilicity balances bioavailability.
  • 4-Hydroxy-pyran-2-one Derivatives : Higher solubility due to the hydroxy group but may suffer from rapid clearance.
  • Trifluoromethylpyrazole Compounds : Enhanced metabolic stability due to fluorine substituents but increased logP values (>3) may limit oral absorption.

Key Research Findings and Implications

Heterocyclic Substituents Dictate Activity : Replacing benzoxazole with thiazole or pyrazole alters electronic properties and target affinity. Benzoxazole’s aromatic N-O bond may facilitate hydrogen bonding unavailable in simpler heterocycles .

Piperidine Substituent Optimization : Bulky acyl groups (e.g., benzoxazole-acetyl) improve selectivity but complicate synthesis. Smaller substituents (e.g., methyl in derivatives) streamline production at the cost of potency .

Pyran-2-one vs. Quinoline Cores: Pyran-2-one derivatives prioritize antimicrobial activity, while quinolines () are tailored for kinase inhibition, highlighting scaffold-dependent applications.

Biological Activity

The compound 4-({1-[2-(1,2-benzoxazol-3-yl)acetyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Pyranone core : A six-membered ring containing one oxygen atom.
  • Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
  • Benzoxazole group : A fused bicyclic structure that contributes to its biological activity.

The molecular formula of the compound is C21H19N3O4C_{21}H_{19}N_3O_4, with a molecular weight of approximately 377.39 g/mol.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of piperidine, similar to this compound, exhibit antimicrobial properties against various bacterial and fungal strains. For instance, compounds with piperidine structures have been evaluated for their efficacy against Xanthomonas axonopodis and Fusarium solani .
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of enzymes such as α-glucosidase, which plays a crucial role in carbohydrate metabolism. Some related piperidine derivatives have demonstrated significant inhibition rates .
  • Cytotoxicity : Case studies have indicated that compounds with similar structures can exhibit cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Biological Activity Data

The following table summarizes key biological activities observed in related compounds:

Activity Type Tested Compounds Results
AntimicrobialPiperidine derivativesEffective against Xanthomonas and Fusarium
Enzyme Inhibition3,4-dihydroxy piperidinesSignificant α-glucosidase inhibition
CytotoxicityVarious benzoxazole derivativesCytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Evaluation : A study evaluated several piperidine derivatives for their antimicrobial efficacy using the artificial inoculation technique. The results indicated that certain derivatives exhibited potent activity against both bacterial and fungal pathogens, highlighting the potential for developing new antimicrobial agents .
  • Cytotoxicity in Cancer Research : Another research effort focused on the cytotoxic effects of benzoxazole-containing compounds on human cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells, warranting further investigation into their therapeutic potential .
  • Enzyme Inhibition Studies : Molecular docking simulations were performed to understand the binding interactions of related compounds with α-glucosidase. The results revealed specific binding modes that could be exploited for designing more effective inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.